molecular formula C8H13NO2 B2895432 3,3-Diethylpyrrolidine-2,5-dione CAS No. 501357-88-6

3,3-Diethylpyrrolidine-2,5-dione

Cat. No. B2895432
CAS RN: 501357-88-6
M. Wt: 155.197
InChI Key: CDTVXZXPNNELFC-UHFFFAOYSA-N
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Description

3,3-Diethylpyrrolidine-2,5-dione is a chemical compound with the CAS Number: 501357-88-6 . It has a molecular weight of 155.2 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists . The synthetic route to obtain the 3-chloro-1-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H13NO2/c1-3-8(4-2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) . The structure of pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring .


Chemical Reactions Analysis

The pyrrolidine-2,5-dione scaffold is used in various chemical reactions. For instance, it has been used in the synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones .


Physical And Chemical Properties Analysis

This compound has a melting point range of 81-86°C . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Antimicrobial and Antifungal Activities

3,3-Diethylpyrrolidine-2,5-dione derivatives exhibit significant antimicrobial and antifungal properties. A study synthesized 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, observing substantial in vitro antifungal activities against a range of fungi. Specifically, the 1-(4-Bromophenyl) derivative showed notable inhibitory activities, suggesting its potential as a fungicide (Cvetković et al., 2019).

Crystal Structure and Physical Pharmacy

Studies have examined the molecular structure and hydrogen bond patterns of α,α-diethyl-substituted cyclic imide derivatives, including this compound. These structural analyses in the crystalline phase are vital for understanding the physical properties and formulation development of neuroactive drugs (Krivoshein et al., 2016).

Conversion to Maleimide

Research has demonstrated the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, an important reaction in organic synthesis and drug development. The study used theoretical computation using density functional theory (DFT) to investigate the thermodynamic and kinetic factors affecting this reaction (Yan et al., 2018).

Synthesis of Novel Michael Acceptors

Research in the field of medicinal chemistry has explored the synthesis of novel Michael acceptors from 1-aryl-3-arylidenepyrrolidine-2,5-diones. These compounds were studied for their potential to inhibit thioredoxin reductase, a target in cancer treatment (Dar'in et al., 2020).

Reduction Mechanisms and Bioactive Compounds Synthesis

The reduction of compounds like 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride and metal chlorides has been studied. These reduction mechanisms are essential for the synthesis of natural bioactive compounds, such as zopfiellamide A (Jumali et al., 2017).

Synthesis of N-Aminopyrrolidine-2,5-diones

Multicomponent synthesis methods have been developed for 3,4-disubstituted N-aminopyrrolidine-2,5-diones. These syntheses occur under mild conditions and yield products diastereoselectively (Adib et al., 2011).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological pathways . The downstream effects would depend on the specific targets and biological context.

Result of Action

It is known that pyrrolidine derivatives can have a broad range of bioactivities .

Safety and Hazards

The safety information for 3,3-Diethylpyrrolidine-2,5-dione includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are of great interest in medicinal chemistry due to their potential in the treatment of human diseases . The future directions in this field could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

3,3-diethylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(4-2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTVXZXPNNELFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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